molecular formula C13H20N6O B2888416 2-[[6-(环戊基氨基)-1-甲基吡唑并[3,4-d]嘧啶-4-基]氨基]乙醇 CAS No. 897619-34-0

2-[[6-(环戊基氨基)-1-甲基吡唑并[3,4-d]嘧啶-4-基]氨基]乙醇

货号 B2888416
CAS 编号: 897619-34-0
分子量: 276.344
InChI 键: FAZBIPXQERIWGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.21 g/mol, a topological polar surface area of 77.9 Ų, and a complexity of 191 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

科学研究应用

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the nanomolar range . This suggests that the compound could be a valuable addition to cancer pharmacotherapy, particularly in personalized medicine.

Antitumor Agent Development

The structural framework of pyrazolo[3,4-d]pyrimidine derivatives is conducive to the development of antitumor agents. These compounds can modulate cell cycle progression and induce apoptosis in tumor cells . The ability to induce apoptosis is particularly important in the treatment of cancers that are resistant to traditional chemotherapy.

Enzymatic Inhibitory Activity

Apart from its potential as an anti-cancer agent, this compound has shown good inhibitory effects on enzymes, with IC50 values ranging from 0.057 to 3.646 μM compared to sorafenib, a standard reference . This enzymatic inhibitory activity could be harnessed in the development of treatments for diseases where enzyme regulation is disrupted.

Molecular Modeling Investigations

The compound’s structure allows for molecular modeling investigations to understand its interaction with various biological targets. This is crucial for the rational design of new drugs, as it helps in predicting the binding affinity and selectivity of the compound towards its intended target .

Biochemical Pathway Studies

Pyrazolo[3,4-d]pyrimidine derivatives can be used to study biochemical pathways, such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer. By inhibiting specific kinases in this pathway, researchers can dissect the role of each component and potentially discover new therapeutic targets .

Pharmacokinetics and Drug Metabolism

The compound’s properties also make it suitable for studying pharmacokinetics and drug metabolism. Understanding how the compound is metabolized in the body can lead to the development of derivatives with improved bioavailability and reduced side effects .

未来方向

Pyrazolo[3,4-d]pyrimidines, including this compound, have shown a therapeutic interest and have been studied in the development of new therapies . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .

Result of Action

The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .

属性

IUPAC Name

2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBIPXQERIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。